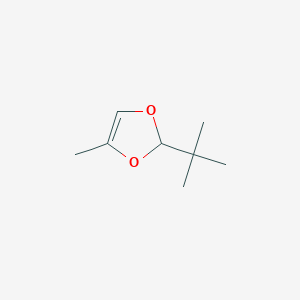![molecular formula C10H17NO5S B12578010 N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine CAS No. 185015-34-3](/img/structure/B12578010.png)
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylsulfanyl group, an acetyl group, and a hydroxy group attached to the L-leucine backbone. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine typically involves multiple steps, starting with the protection of functional groups on L-leucine. The acetylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable acetylsulfanyl donor reacts with a protected L-leucine derivative. The acetyl group is then added via acetylation, and the hydroxy group is introduced through selective deprotection and oxidation reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors, automated synthesis systems, and advanced purification techniques are employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetylsulfanyl group can be reduced to a thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the acetylsulfanyl group produces thiols.
Scientific Research Applications
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The acetyl group may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-leucine: Similar in structure but lacks the acetylsulfanyl group.
N-hydroxy-L-leucine: Similar but lacks the acetyl and acetylsulfanyl groups.
N-acetylsulfanyl-L-leucine: Similar but lacks the hydroxy group.
Uniqueness
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine is unique due to the presence of all three functional groups (acetylsulfanyl, acetyl, and hydroxy) on the L-leucine backbone. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
185015-34-3 |
|---|---|
Molecular Formula |
C10H17NO5S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(2S)-2-[(2-acetylsulfanylacetyl)-hydroxyamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H17NO5S/c1-6(2)4-8(10(14)15)11(16)9(13)5-17-7(3)12/h6,8,16H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
OLSVCJQXUZARHQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C(=O)CSC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C(=O)CSC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
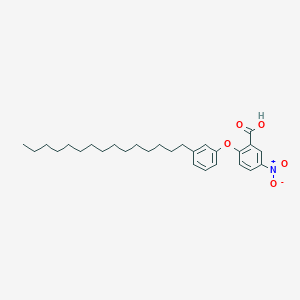

![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
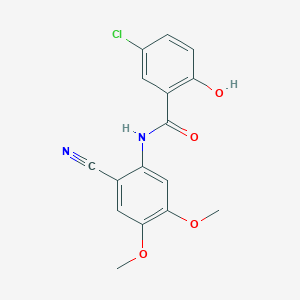
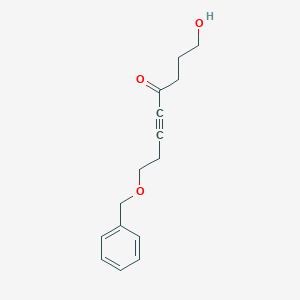

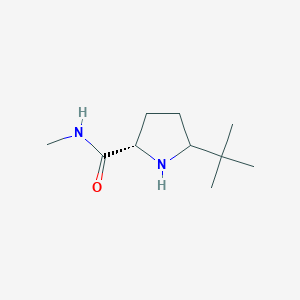
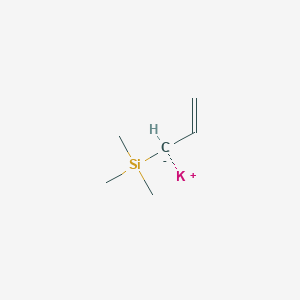

![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
